Triphenylsulfonium triflate

Description

Significance in Contemporary Chemical Science

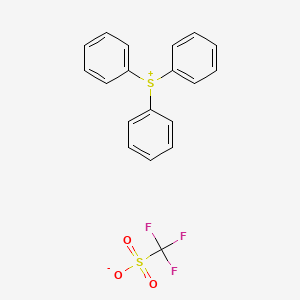

The importance of triphenylsulfonium (B1202918) triflate in modern chemistry stems from its function as a reliable source of acid catalysis that can be initiated by an external trigger, typically ultraviolet (UV) light. This allows for spatial and temporal control over chemical reactions, a feature highly valued in high-tech manufacturing and complex synthesis. The compound consists of a triphenylsulfonium cation, [(C6H5)3S]+, and a triflate anion, CF3SO3−. cymitquimica.comwikipedia.org The triflate is a stable, non-nucleophilic counterion, which is crucial for the compound's effectiveness in various applications. cymitquimica.com

Table 1: Physicochemical Properties of Triphenylsulfonium Triflate

| Property | Value |

| CAS Number | 66003-78-9 |

| Molecular Formula | C19H15F3O3S2 |

| Molecular Weight | 412.45 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 133-137 °C |

| Absorption Maximum (λmax) | 233 nm |

| Data sourced from multiple references. cymitquimica.comwikipedia.orgsigmaaldrich.comchembk.comscbt.com |

Role as a Photoacid Generator (PAG)

This compound is a prominent example of a photoacid generator (PAG). wikipedia.org PAGs are substances that produce acid upon exposure to light. wikipedia.orgdakenchem.com This process is typically irreversible. wikipedia.org When this compound absorbs UV radiation, it undergoes photodissociation. wikipedia.orgsmolecule.com The initial absorption of a photon at a wavelength of 233 nm leads to the cleavage of one of the phenyl rings from the sulfur atom. wikipedia.org This process ultimately results in the formation of triflic acid, a very strong acid. wikipedia.org

This light-induced acid generation is the cornerstone of chemically amplified photoresists, which are essential in the microelectronics industry for creating intricate circuit patterns. researchgate.netchemicalland21.comontosight.ai The generated acid catalyzes a cascade of chemical reactions within a polymer matrix, effectively "amplifying" the initial photochemical event. chemicalland21.comontosight.ai

Catalytic Versatility in Organic Transformations

Beyond its use in photolithography, this compound demonstrates considerable versatility as a catalyst in a variety of organic reactions. smolecule.com Its strong Lewis acidity allows it to activate molecules and facilitate bond formation. smolecule.com Research has demonstrated its effectiveness in catalyzing:

C-C bond formation reactions: Enabling the construction of complex carbon skeletons. smolecule.com

Cyclization reactions: Promoting the formation of ring structures from linear precursors. smolecule.com

Alkylation reactions: Facilitating the addition of alkyl groups to organic molecules. smolecule.com

Cationic Polymerization: Initiating the polymerization of monomers like epoxides. cymitquimica.comwikipedia.org

A notable example is its use in the O-phenylation of alcohols and phenols under transition-metal-free conditions. researchgate.net

Emerging Applications in Advanced Materials

The unique properties of this compound are being harnessed in the development of new and advanced materials. smolecule.com

Polymer Light-Emitting Diodes (OLEDs): Incorporating this compound into the emitting layer of OLEDs has been shown to improve device performance. rsc.orgrsc.orgresearchgate.net It can enhance charge injection and transport, leading to a lower turn-on voltage and increased luminance. rsc.orgrsc.orgresearchgate.net In some cases, its presence can lead to the formation of an "electroplex," resulting in dual emission and offering possibilities for tuning the color of the emitted light. rsc.org

Nanoporous Materials: It is used as a photoacid generator in the creation of nanoporous templates. sigmaaldrich.comlookchem.com These materials have potential applications in sensor technology, where the high surface area of the nanoporous structure can improve sensitivity and selectivity. sigmaaldrich.comlookchem.com

Electron Beam Lithography: Copolymers containing this compound have been synthesized for use in high-resolution electron beam lithography. nih.govingentaconnect.com These polymer-bound PAGs have demonstrated the ability to create nanoscale patterns with high sensitivity. nih.govingentaconnect.com

Table 2: Key Research Findings on this compound Applications

| Application Area | Key Finding |

| OLEDs | Blending with conjugated polymers improves charge injection/transport, reduces turn-on voltage, and increases luminance. rsc.orgrsc.orgresearchgate.net |

| Organic Synthesis | Acts as an efficient catalyst for O-arylation of alcohols and phenols without the need for a transition metal. researchgate.net |

| Nanomaterials | Used to prepare nanoporous templates for potential sensor applications. sigmaaldrich.comlookchem.com |

| E-Beam Lithography | Copolymers incorporating the compound as a PAG achieve high-resolution (20 nm) negative-tone patterns. nih.govingentaconnect.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

trifluoromethanesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYMLNNRGCYLSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886569 | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-78-9 | |

| Record name | Triphenylsulfonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Triphenylsulfonium Triflate

Established Synthetic Pathways

The traditional syntheses of triphenylsulfonium (B1202918) triflate have relied on well-established chemical transformations, primarily metathesis and condensation reactions. These methods, while effective, often involve multiple steps and require careful control of reaction conditions.

Metathesis Reactions for Triphenylsulfonium Triflate Formation

Metathesis, or double displacement, reactions are a common strategy for the synthesis of this compound. These reactions typically involve the exchange of anions from a pre-formed triphenylsulfonium salt with a triflate source.

One common approach begins with the synthesis of a triphenylsulfonium halide, such as triphenylsulfonium bromide. This can be achieved through the reaction of an aryl Grignard reagent, like phenylmagnesium bromide, with a diaryl sulfoxide, such as diphenyl sulfoxide. The resulting triphenylsulfonium halide then undergoes a metathesis reaction with a triflate salt, such as silver triflate or an alkali metal triflate, to yield the final product. The use of non-aqueous solvents in the metathesis step can improve yields by preventing undesirable side reactions like hydrolysis.

Another metathesis route involves the reaction of diphenyliodonium triflate with diphenyl sulfide in the presence of a copper catalyst, such as copper benzoate. This method provides a direct route to the triphenylsulfonium cation paired with the triflate anion.

| Starting Materials | Reagents | Product | Key Features |

| Diphenyl Sulfoxide, Phenylmagnesium Bromide | 1. Diethyl ether/Benzene (B151609)/n-heptane2. Hydrobromic acid | Triphenylsulfonium Bromide | Two-step process involving Grignard reagent formation. |

| Triphenylsulfonium Bromide | Sodium Triflate | This compound | Anion exchange reaction. |

| Diphenyliodonium Triflate, Diphenyl Sulfide | Copper Benzoate | This compound | Catalytic route. |

Condensation Reactions with Diphenyl Sulfoxide and Benzene in the Presence of Triflic Anhydride

Condensation reactions provide an alternative pathway to this compound. A key method involves the reaction of diphenyl sulfoxide with benzene in the presence of trifluoromethanesulfonic (triflic) anhydride. In this reaction, triflic anhydride activates the diphenyl sulfoxide, facilitating an electrophilic attack on the benzene ring to form the triphenylsulfonium cation.

The reaction mechanism is thought to involve the formation of a highly reactive sulfonium (B1226848) triflate intermediate from the interaction of diphenyl sulfoxide and triflic anhydride. This electrophilic species then undergoes a Friedel-Crafts-type reaction with benzene to generate the triphenylsulfonium cation. The triflate anion serves as the counter-ion. This method can be considered a more direct approach compared to the multi-step metathesis routes.

Novel and Optimized Synthetic Routes

To address some of the limitations of established methods, such as the use of stoichiometric reagents and multi-step procedures, novel and optimized synthetic routes have been developed. These include one-step approaches and the synthesis of polymer-bound versions of the photoacid generator.

One-Step Reaction Approaches for Sulfonium Salt Synthesis

Recent advancements have focused on the development of more streamlined, one-step syntheses of triarylsulfonium salts. One such approach involves the reaction of diaryl sulfoxides or diaryl sulfides with in-situ generated arynes. This method allows for the formation of the triphenylsulfonium cation in a single step under mild conditions. The reaction is often carried out in the presence of a fluoride source, such as cesium fluoride, and an aryne precursor. This approach offers a broad substrate scope and tolerates a variety of functional groups.

Polymer-Bound this compound Synthesis (e.g., via Acrylic Monomers)

For applications in areas like photolithography, immobilizing the photoacid generator onto a polymer backbone can offer significant advantages, such as reduced diffusion and improved resolution. The synthesis of polymer-bound this compound has been achieved through the preparation of an acrylic monomer containing the this compound moiety.

A novel acrylic monomer, triphenylsulfonium salt methyl methacrylate (B99206) (TPSMA), has been synthesized for this purpose. This monomer can then be copolymerized with other monomers, such as methyl methacrylate (MMA), via free-radical polymerization to yield a polymer with covalently bound this compound units. chemicalbook.comsigmaaldrich.com This approach allows for precise control over the concentration of the photoacid generator within the polymer matrix.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| Triphenylsulfonium salt methyl methacrylate (TPSMA) | Methyl Methacrylate (MMA) | Free-radical polymerization | Poly(MMA-co-TPSMA) (PMT) chemicalbook.com |

Advanced Characterization Techniques in Synthesis

The successful synthesis and purification of this compound, in both its discrete and polymer-bound forms, rely on a suite of advanced characterization techniques to confirm its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the triphenylsulfonium cation. The aromatic protons and carbons exhibit characteristic chemical shifts that can be used to verify the successful formation of the desired product. ¹⁹F NMR is also employed to identify the triflate anion.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. This includes the vibrations of the C-S bond, the phenyl rings, and the sulfonate group of the triflate anion.

Mass Spectrometry (MS) : Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of the triphenylsulfonium cation.

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of this compound. TGA measures the weight loss of the compound as a function of temperature, indicating its decomposition temperature. DSC can be used to determine melting points and other thermal transitions. For polymer-bound versions, these techniques are essential for assessing the thermal properties of the resulting photoresist material. chemicalbook.com

Gel Permeation Chromatography (GPC) : In the case of polymer-bound this compound, GPC is utilized to determine the molecular weight and molecular weight distribution of the polymer. chemicalbook.com

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy)

Structural confirmation of this compound is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide a detailed fingerprint of the molecule's atomic arrangement and bonding, ensuring the correct chemical structure has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The triphenylsulfonium cation displays several signals in the aromatic region, typically between 120 and 140 ppm, corresponding to the different carbon environments within the phenyl rings. The triflate (CF₃SO₃⁻) anion also gives a characteristic signal for its carbon atom. This signal appears as a quartet due to the coupling between the carbon-13 nucleus and the three fluorine-19 nuclei (¹J-CF coupling), a distinctive feature confirming the presence of the trifluoromethanesulfonate group.

¹⁹F NMR: The fluorine NMR spectrum offers a simple and direct way to confirm the presence of the triflate anion. It exhibits a single, sharp resonance, as all three fluorine atoms in the CF₃ group are chemically equivalent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The FT-IR spectrum of this compound shows a series of characteristic absorption bands that confirm the presence of both the triphenylsulfonium cation and the triflate anion. arkat-usa.org Key vibrational bands are observed corresponding to the aromatic C-H and C=C bonds of the phenyl groups, as well as strong absorptions associated with the S-O and C-F bonds of the triflate anion. arkat-usa.org

A study detailing the synthesis of this compound reported the following characteristic peaks from a KBr pellet. arkat-usa.org

These distinct spectroscopic signatures from both NMR and FT-IR provide comprehensive and complementary data for the unambiguous structural confirmation of synthesized this compound.

Impurity Analysis and Minimization (e.g., Ion Chromatography)

The purity of this compound is critical for its performance, particularly in sensitive applications like photolithography where trace impurities can negatively impact device fabrication. tuwien.at Ion chromatography (IC) is a highly effective analytical technique for the determination and minimization of ionic impurities, especially residual halides from the synthesis process. acs.orgchromatographyonline.com

Triphenylsulfonium salts are often prepared via synthetic routes that involve halide-containing precursors, such as triphenylsulfonium chloride or bromide. A common final step is a metathesis or ion-exchange reaction to introduce the triflate anion. Incomplete reaction or inadequate purification can leave residual halide impurities (e.g., Cl⁻, Br⁻) in the final product.

Ion Chromatography (IC) for Impurity Detection

IC is a powerful method for separating and quantifying ions in a solution. chromatographyonline.com The technique operates by the following principles:

Separation: A solution of the this compound sample is injected into the IC system and passes through a separator column. This column is packed with a stationary phase resin that has ion-exchange properties. For anion analysis (like halides), an anion-exchange column is used. google.com

Elution: A liquid mobile phase, called the eluent, flows through the column. The eluent is also ionic and competes with the sample ions for the active sites on the resin. Different anionic impurities, such as fluoride, chloride, and bromide, have different affinities for the stationary phase, causing them to separate and elute from the column at different times. nih.gov

Detection: After leaving the column, the separated ions pass through a detector, most commonly a suppressed conductivity detector. This detector measures the electrical conductivity of the solution. A chemical suppressor is used before the detector to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions and allowing for highly sensitive detection at parts-per-million (ppm) levels or lower. nih.govthermofisher.com

By using ion chromatography, manufacturers can quantify the concentration of specific anionic impurities like chloride. researchgate.net This allows for the optimization of purification processes, such as recrystallization or washing steps, to minimize these impurities to acceptable levels, ensuring the high purity and reliable performance of the this compound product.

Photochemical Mechanisms and Acid Generation Dynamics

Fundamental Photolysis Pathways upon Irradiation

The direct photolysis of triphenylsulfonium (B1202918) salts is initiated by the excitation of the cation to a singlet excited state. ibm.comosti.gov From this excited state, several competing pathways can occur, including homolytic and heterolytic cleavage of the sulfur-carbon bonds, in-cage fragmentation and recombination, and cage-escape reactions.

A primary photochemical event is the homolytic cleavage of a sulfur-carbon (S-C) bond within the triphenylsulfonium cation. ibm.comresearchgate.net This process results in the formation of a phenyl radical (C₆H₅•) and a diphenylsulfinyl radical cation ([(C₆H₅)₂S]•⁺). ibm.com This bond scission is a key step in the subsequent reactions that lead to both desired and undesired photoproducts. The photolysis of the triphenylsulfonium cation-based PAG, TPS⁺·pTS⁻, has been shown to proceed through a homolysis bond cleavage from an excited state with a calculated reaction energy of 83 kcal/mol. researchgate.netresearchgate.net

Following the initial homolytic cleavage, the resulting radical pair can remain in close proximity within the solvent "cage." While in this cage, the fragments can recombine in various ways. researchgate.nettandfonline.com This "in-cage" mechanism can lead to the formation of rearrangement products such as 2-, 3-, and 4-phenylthiobiphenyl. ibm.comtandfonline.com These isomers are formed by the recombination of the phenyl radical at different positions on one of the phenyl rings of the diphenylsulfinyl radical cation. scispace.com The formation of these in-cage products is particularly favored in viscous media, such as polymer films, and in the solid state. researchgate.netscispace.com

Alternatively, the radical fragments can diffuse out of the solvent cage, a process known as "cage-escape." tandfonline.comscispace.com Once escaped, these reactive species can interact with the surrounding solvent or other molecules. The diphenylsulfinyl radical cation can abstract a hydrogen atom from the solvent to form diphenyl sulfide. ibm.com The phenyl radical can also abstract a hydrogen atom to form benzene (B151609) or combine with another phenyl radical to form biphenyl. These cage-escape reactions compete with the in-cage recombination pathways, and the ratio of cage-to-escape products is influenced by factors such as solvent viscosity and the nature of the counter-anion. tandfonline.comscispace.com In dilute solutions, the ratio of cage to escape products is approximately one for triphenylsulfonium triflate. tandfonline.com

In addition to direct photolysis, electron transfer mechanisms can also contribute to the generation of reactive species. In certain systems, particularly in the presence of a sensitizer or within a polymer matrix, an electron can be transferred to the triphenylsulfonium cation. researchgate.net This can lead to the formation of a triphenylsulfur radical, which is unstable and rapidly fragments. scispace.com This process is a key pathway for radical generation and subsequent acid formation, especially in the context of EUV lithography where the high-energy photons primarily interact with the polymer matrix, generating secondary electrons that are then captured by the PAG. researchgate.netmdpi.comnih.gov

Photoacid Generation upon Ultraviolet (UV) and Extreme Ultraviolet (EUV) Exposure

The ultimate goal of the photochemical processes involving this compound in photolithography is the generation of a strong acid. This occurs following the initial photolytic or electron-transfer events.

Influence of Exposure Wavelength and Dose on Acid Generation Yield

The efficiency of triflic acid generation from this compound is highly dependent on the wavelength of the incident radiation and the total exposure dose. The triphenylsulfonium cation exhibits a strong absorption band around 233 nm. tandfonline.com However, its photodecomposition is readily initiated using various deep ultraviolet (DUV) and extreme ultraviolet (EUV) light sources common in microlithography.

Studies have demonstrated successful photolysis and acid generation at multiple wavelengths, including 193 nm (ArF excimer laser), 248 nm (KrF excimer laser), 254 nm, and 300 nm. researchgate.net The acid generation mechanism can differ significantly with the energy of the incident photons. For instance, the process at EUV wavelengths (13.5 nm) is distinct from that initiated by ArF (193 nm) excimer lasers. At high-energy EUV exposures, secondary electrons generated within the surrounding polymer matrix play a crucial role in the decomposition of the photoacid generator.

The exposure dose, or the total amount of light energy delivered to the material, directly correlates with the quantity of acid produced, up to a saturation point. Research has shown that for a 248-nm based chemically amplified photoresist, an exposure dose of 200 mJ/cm² can be sufficient for complete activation of the PAG. The Dill C parameter, which quantifies the rate of photoacid generation, is a key metric used to evaluate the efficiency of this process under different exposure conditions.

Table 1: Wavelength Influence on this compound Photolysis

| Wavelength | Source | Typical Application | Notes |

|---|---|---|---|

| 13.5 nm | EUV | Extreme Ultraviolet Lithography | Acid generation is driven by secondary electrons. |

| 193 nm | ArF Excimer Laser | Deep UV Lithography | High-energy photons directly induce photodecomposition. |

| 248 nm | KrF Excimer Laser | Deep UV Lithography | A common wavelength for PAG efficiency studies. |

| 254 nm | Mercury Lamp | General Photochemistry | Effective for initiating photolysis. |

| 300 nm | --- | General Photochemistry | Lower energy, but still capable of inducing acid generation. |

Factors Influencing Photoacid Generation Efficiency

Counterion Dependence in Solid-State Photolysis

In the solid state, such as within a polymer film, the nature of the counterion can have a remarkable influence on the photochemistry of triphenylsulfonium salts. tandfonline.com The photolysis of these salts produces both "in-cage" recombination products (e.g., phenylthiobiphenyls) and "cage-escape" products (e.g., diphenyl sulfide). researchgate.net Both pathways result in the generation of a proton. researchgate.net The ratio of these products is a key indicator of the reaction environment.

Studies involving the photolysis of triphenylsulfonium salts with various counterions (e.g., bromide, triflate, hexafluoroantimonate) in the solid state have shown a distinct counterion dependence on the product distribution, with cage-to-escape ratios varying significantly. tandfonline.com For instance, ratios as high as 5:1 have been observed, indicating that the counterion plays a critical role in mediating the fate of the photogenerated radical intermediates within the rigid structure of the solid matrix. tandfonline.com This is in contrast to dilute solutions, where the cage-to-escape ratio is approximately one for most salts, demonstrating the profound effect of the solid-state environment. tandfonline.com

Effect of Polymer Matrix Composition and Local Environment

The polymer matrix in which this compound is dispersed is not an inert medium; it actively participates in and influences the photoacid generation process. The viscosity, polarity, and rigidity of the polymer all affect the diffusion and reaction pathways of the photogenerated intermediates. researchgate.net This is reflected in the ratio of in-cage to cage-escape products, with the formation of in-cage products being favored in more viscous polymer films. researchgate.net

Furthermore, the polymer itself can act as a sensitizer. Upon absorbing light, the polymer can enter an excited state and transfer energy to the triphenylsulfonium salt, initiating its decomposition. researchgate.net This sensitization process can lead to different product ratios than direct photolysis of the PAG. researchgate.net The efficiency of acid generation with EUV exposure has been found to be significantly affected by the polymer matrix structure. researchgate.net For example, a linear relationship has been observed between the absorbance of the resist polymer and the acid generation efficiency, highlighting the importance of polymer sensitization in high-energy lithographic processes. researchgate.net

Role of Lowest Unoccupied Molecular Orbital (LUMO) and Oxidation Energy Change in Acid Generation

The LUMO energy is directly related to the molecule's ability to capture a secondary electron, which is a primary initiation step in EUV lithography. A lower LUMO energy corresponds to a higher electron affinity, making the PAG a more efficient electron trap.

Dissociative Photoionization Studies of Photoacid Generators

Upon absorption of a sufficiently energetic photon, triphenylsulfonium-based PAGs undergo dissociative photoionization. Two primary photocleavage pathways have been identified: homolysis and heterolysis. aip.org

Homolytic Cleavage (Homolysis): This pathway involves the symmetric cleavage of a carbon-sulfur bond, resulting in the formation of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

Heterolytic Cleavage (Heterolysis): This pathway involves an asymmetric bond cleavage, producing a phenyl cation and a neutral diphenyl sulfide molecule. ibm.com

These initial fragments are highly reactive and are generated within a "cage" of the surrounding matrix. tandfonline.comresearchgate.net They can then undergo further reactions, either recombining within the cage to form products like phenylthiobiphenyls or reacting with components of the matrix to ultimately release a proton (H+), which then combines with the triflate anion to form triflic acid. tandfonline.comibm.com Studies using techniques such as negative ion photoelectron spectroscopy (NIPES) help to elucidate the electronic structure and stability of the anionic and cationic fragments involved in these complex dissociation processes. aip.org The branching ratio between homolytic and heterolytic cleavage can be influenced by factors such as the excitation energy and the surrounding solvent or polymer environment. ibm.com

Applications in Polymer Chemistry and Lithography

Photoinduced Cationic Polymerization Initiation

Upon exposure to ultraviolet (UV) radiation, triphenylsulfonium (B1202918) triflate undergoes irreversible photolysis to generate a strong Brønsted acid (triflic acid). wikipedia.org This photogenerated acid acts as an efficient initiator for cationic polymerization, a type of chain-growth polymerization where a cationic initiator transfers charge to a monomer, which then becomes reactive and propagates the polymerization chain. wikipedia.orgwikipedia.org This process is particularly effective for the polymerization of monomers with electron-donating substituents and various heterocycles. wikipedia.orglibretexts.org Cationic polymerization reactions are known for being very rapid, often orders of magnitude faster than free-radical polymerization. mit.edu

Triphenylsulfonium triflate is widely used to initiate the cationic ring-opening polymerization of epoxides. wikipedia.orgamazonaws.com The strong acid generated upon UV irradiation protonates the oxygen atom of the epoxy ring, creating a highly reactive oxonium ion which then propagates by reacting with other monomer units. nih.gov This method is advantageous because it is not inhibited by atmospheric oxygen and can continue to polymerize even after the light source is removed, a phenomenon known as "dark cure". amazonaws.comnih.gov

Difunctional and multifunctional epoxy monomers are commonly used to create highly cross-linked materials. amazonaws.com For instance, the UV-initiated polymerization of biscycloaliphatic diepoxides in the presence of a triarylsulfonium salt photoinitiator is rapid, with a brief exposure being sufficient to polymerize a significant portion of the epoxy groups. amazonaws.com

Beyond epoxides, this compound and similar onium salts are effective in polymerizing other monomers susceptible to cationic polymerization, such as vinyl ethers. nsf.govnih.govsemanticscholar.org Vinyl ethers are known to undergo rapid polymerization initiated by the strong acid generated from the PAG. nih.gov The general mechanism involves the protonation of the vinyl ether to form a stabilized carbocation that propagates the polymer chain. libretexts.org

Table 1: Monomers Polymerized by this compound-Initiated Cationic Polymerization This table is interactive and can be sorted by clicking on the column headers.

| Monomer Class | Specific Examples | Key Features of Polymerization |

|---|---|---|

| Epoxides | Biscycloaliphatic diepoxides, Aromatic diepoxides, Epoxidized soybean oil | Ring-opening mechanism, No oxygen inhibition, "Dark cure" capability amazonaws.comnih.gov |

| Vinyl Ethers | Ethyl vinyl ether, Isobutyl vinyl ether, Benzyl vinyl ether | Rapid polymerization, Forms poly(vinyl ether)s nih.govnih.gov |

The use of multifunctional monomers, such as diepoxides, in cationic polymerization initiated by this compound leads to the formation of densely cross-linked three-dimensional polymer networks. amazonaws.comgoogle.com This cross-linking process transforms the liquid monomer formulation into a solid, insoluble, and infusible material. amazonaws.com

The extent of cross-linking and the final properties of the network can be controlled by the functionality of the monomers and the polymerization conditions. For example, the copolymerization of a rigid monomer like a biscycloaliphatic diepoxide with a more flexible one, such as epoxidized soybean oil, can tailor the mechanical properties of the resulting network, including hardness and flexibility. amazonaws.com The formation of these networks is critical for applications in coatings, adhesives, and inks where robust and chemically resistant materials are required. researchgate.net

Chemically Amplified Photoresists for Advanced Lithography

This compound is a cornerstone component in the formulation of chemically amplified resists (CARs), which are essential for high-resolution patterning in modern semiconductor manufacturing. researchgate.netgoogle.com CARs operate on the principle of using a photogenerated catalyst to induce a cascade of chemical transformations within the resist film, thereby amplifying the initial photochemical event. nsf.gov

In a chemically amplified resist system, this compound functions as the photoacid generator (PAG). google.comnih.gov The resist formulation typically consists of a polymer resin with acid-labile protecting groups, the PAG, and often a base quencher. google.comnsf.gov

Upon exposure to deep-UV (DUV), electron beam (E-beam), or extreme ultraviolet (EUV) radiation, the this compound decomposes and generates a small amount of triflic acid. wikipedia.orggoogle.com During a subsequent post-exposure bake (PEB) step, this catalytically active acid diffuses through the polymer matrix and cleaves the acid-labile protecting groups on the polymer backbone. google.comnsf.gov This deprotection reaction dramatically changes the solubility of the polymer in the exposed regions. google.com For a positive-tone resist, the deprotection renders the polymer soluble in an aqueous base developer, allowing for the creation of a positive image of the mask. google.com

The efficiency of acid generation and the diffusion characteristics of the photogenerated acid are critical parameters that influence the sensitivity, resolution, and line-edge roughness (LER) of the photoresist. nsf.govrsc.org To better control acid diffusion, a significant challenge in high-resolution patterning, research has focused on designing polymer-bound PAGs, where the this compound moiety is covalently attached to the polymer backbone. nih.govresearchgate.netrsc.org

This compound-based resists have demonstrated high performance in electron beam (E-beam) lithography, a technique capable of generating nanoscale patterns. nih.govsci-hub.se In E-beam lithography, the acid generation from the PAG is initiated by secondary electrons generated from the ionization of the resist matrix, rather than direct absorption of a photon. aip.orgresearchgate.net

The incorporation of this compound as a PAG has been shown to improve key lithographic performance metrics, including sensitivity and resolution. nih.govsci-hub.se For instance, a polymer-bound PAG system based on a copolymer of methyl methacrylate (B99206) and a this compound-containing monomer was capable of patterning 20 nm negative-tone features with better sensitivity than conventional resists like hydrogen silsesquioxane (HSQ). nih.govsci-hub.se Non-chemically amplified resists based on polystyrene modified with this compound have achieved resolutions down to 18 nm half-pitch (HP). nih.gov

Table 2: Performance of this compound-Based Resists in E-beam Lithography This table is interactive and can be sorted by clicking on the column headers.

| Resist System | Tone | Achieved Resolution | Key Finding |

|---|---|---|---|

| Poly(MMA-co-TPSMA) (Polymer-Bound PAG) | Negative | 20 nm lines | Improved sensitivity and resolution compared to HSQ. nih.govsci-hub.se |

| This compound-modified polystyrene (PSTS) | Negative | 18 nm half-pitch | High resolution achieved in a non-chemically amplified system. nih.gov |

| Polymer-bound anionic PAGs | Positive | Sub-50 nm half-pitch | High resolution with low line-edge roughness (<5 nm). rsc.org |

| Tetraphenylsilane-based molecular resist | Negative | 25 nm dense lines | Single-component resist demonstrating good patterning capability. acs.org |

Extreme Ultraviolet (EUV) lithography, which uses 13.5 nm wavelength light, is the leading technology for manufacturing the most advanced semiconductor devices. nih.govwikipedia.org The development of highly sensitive and high-performance photoresists is a critical challenge for the widespread adoption of EUV lithography. nsf.govnih.gov

This compound is a commonly used PAG in the development of EUV resists. nih.govnih.gov The mechanism of acid generation in EUV is complex, involving the generation of photoelectrons and a cascade of secondary electrons that ultimately lead to the decomposition of the PAG. rsc.orgresearchgate.net The properties of the PAG directly impact the resist's sensitivity, resolution, and the trade-off between resolution, line-edge roughness, and sensitivity (the RLS trade-off). nsf.govrsc.org

Research on this compound-based systems for EUV has yielded promising results. Non-chemically amplified resists using this compound-modified polystyrene have demonstrated patterning down to 13 nm half-pitch with a line-edge roughness of 2.8 nm. nih.gov Similarly, polymer systems with covalently bound PAGs have also been investigated to control acid diffusion and improve performance at these small feature sizes. researchgate.netrsc.org

Table 3: Performance of this compound-Based Resists in EUV Lithography This table is interactive and can be sorted by clicking on the column headers.

| Resist System | Tone | Achieved Resolution | Dose | Line Edge Roughness (LER) |

|---|---|---|---|---|

| This compound-modified polystyrene (PSTS) | Negative | 13 nm half-pitch | 186 mJ/cm² | 2.8 nm nih.gov |

| Fluorinated PAG-bound polymer resists | Positive | 32.5 nm half-pitch | Not specified | Not specified rsc.org |

| Tin-based molecular resist (SnMSF4) | Negative | 13 nm line/space | 163 mJ/cm² | 3.3 nm researchgate.net |

Control of Lithographic Performance Parameters

The efficacy of a photoresist is determined by its sensitivity, resolution, and the integrity of the patterned features. This compound plays a crucial role in modulating these characteristics.

The sensitivity of a photoresist refers to the minimum energy dose required to induce the desired chemical change. This compound significantly enhances sensitivity in chemically amplified resists. Upon exposure, it efficiently generates a strong acid, triflic acid, which then catalytically initiates a cascade of deprotection or cross-linking reactions in the surrounding polymer matrix. This chemical amplification mechanism means that a small number of photogenerated acid molecules can induce a large number of chemical transformations, thereby reducing the required exposure dose.

Research into the acid generation mechanism of this compound in phenolic resist films has quantified its efficiency. In a poly(4-hydroxystyrene) (PHS) film containing 10 wt % this compound, the acid yield (G-value) was determined to be 2.5 ± 0.3 protons per 100 eV of absorbed radiation ingentaconnect.comgoogle.com. The photochemical reaction mechanism is a key determinant of this acid generation yield and, consequently, the resist's sensitivity researchgate.net.

Advanced resist designs, such as those incorporating this compound into the polymer backbone (polymer-bound PAGs), have demonstrated commendable sensitivity. For instance, an anionic photoacid generator bound polymer (PGM) photoresist exhibited a sensitivity of 27.9 μC/cm² nih.gov. Another polymer-bound PAG system achieved a sensitivity of 5.0 mJ/cm² under Extreme Ultraviolet (EUV) exposure wikipedia.org. Furthermore, a polymer-bound PAG based on this compound, known as PMT, showed better sensitivity than conventional hydrogensilsesquioxane (HSQ) negative tone resists nih.gov.

Strategies to further boost sensitivity include the use of additives. For example, fluoropolymers containing hexafluoroisopropanol (HFIP) have been shown to enhance sensitivity by approximately 10 times compared to commercial systems that rely on conventional PAGs like this compound, achieving imaging at extremely low doses researcher.life.

| Photoresist System | Exposure Type | Reported Sensitivity | Reference |

|---|---|---|---|

| Polymer-Bound PAG (PGM) | Electron Beam | 27.9 μC/cm² | nih.gov |

| Polymer-Bound PAG | EUV | 5.0 mJ/cm² | wikipedia.org |

| Poly(4-hydroxystyrene) with 10 wt% TPS-Tf | Gamma Radiation (simulating EUV) | Acid Yield (G-value): 2.5 ± 0.3 protons/100 eV | ingentaconnect.comgoogle.com |

Resolution in lithography refers to the minimum feature size that can be reliably patterned. This compound is instrumental in pushing the boundaries of high-resolution patterning. The properties of the generated acid, such as its diffusion length, are critical factors that influence the ultimate resolution.

Incorporating this compound into novel resist architectures has led to significant improvements in resolution. A non-chemically amplified resist (n-CAR) formulated with a this compound-modified polystyrene demonstrated a remarkable resolution, achieving 13 nm line/space patterns in EUV lithography researchgate.net.

Polymer-bound PAGs (PB-PAGs) have also proven effective in enhancing resolution. A PB-PAG synthesized with a this compound-containing monomer, referred to as PMT, was capable of producing 20 nm negative tone patterns nih.govspiedigitallibrary.org. Other research on polymer-bound PAGs has demonstrated the ability to achieve sub-50 nm half-pitch resolutions ingentaconnect.com. Molecular glass photoresists, another class of materials that utilize PAGs like this compound, have achieved 25 nm line/space patterns under electron beam lithography researchgate.net. These examples underscore the compound's versatility in different high-resolution resist formulations, including those for KrF laser applications aiming for high aspect ratios google.comresearchgate.net.

| Resist Architecture | Lithography Technique | Achieved Resolution | Reference |

|---|---|---|---|

| This compound Modified Polystyrene (n-CAR) | EUV Lithography | 13 nm line/space | researchgate.net |

| Polymer-Bound PAG (PMT) | Electron Beam Lithography | 20 nm negative tone patterns | nih.govspiedigitallibrary.org |

| Molecular Glass Photoresist | Electron Beam Lithography | 25 nm line/space | researchgate.net |

| Polymer-Bound PAGs | Electron Beam Lithography | Sub-50 nm half-pitch | ingentaconnect.com |

Line Width Roughness (LWR), or Line Edge Roughness (LER), refers to the small, unintended variations in the width and edge placement of a patterned line. As feature sizes shrink, LWR becomes a critical factor limiting device performance. The acid generated by this compound plays a dual role in this context. While acid diffusion is necessary to smooth standing waves and ensure complete chemical transformation, excessive diffusion can blur the latent image, degrading the pattern and increasing LWR nih.gov.

The intrinsic properties of the PAG are crucial. For this compound (TPS-Tf) in a polyhydroxystyrene-based resist, a reaction radius of approximately 2 nm has been suggested, which is a key parameter in modeling the initial acid distribution that contributes to LER researchgate.net. In chemically amplified resists, there is often a trade-off where the catalytic nature of the acid enhances sensitivity but can also increase LER researchgate.net.

Therefore, controlling the diffusion of the acid generated from this compound is paramount. Advanced resist formulations aim to confine the acid to the exposed regions, thereby minimizing its migration into unexposed areas and reducing LWR. Strategies such as incorporating the PAG into the polymer backbone or using molecular glass resists are employed to achieve this control, leading to improved resolution and lower roughness researchgate.net.

Pattern collapse is a mechanical failure mode where high-aspect-ratio photoresist structures bend, break, or adhere to each other during the development and drying steps. This phenomenon is primarily driven by the capillary forces exerted by the rinse liquid as it evaporates from the narrow spaces between resist lines wikipedia.orgspiedigitallibrary.org.

The mechanical stability of the photoresist patterns is a key factor in preventing collapse. This stability is influenced by the polymer's intrinsic properties, such as its Young's modulus, and the extent of the acid-catalyzed reaction researcher.life. This compound, as the photoacid generator, initiates the chemical transformations that define the final structure and mechanical properties of the resist pattern.

In negative-tone chemically amplified resists, the acid generated from this compound catalyzes cross-linking reactions. This process increases the mechanical strength and stiffness of the patterned features, making them more robust and less susceptible to the capillary forces that cause collapse. In positive-tone resists, the extent of the deprotection reaction, governed by the acid, influences the final polymer structure and its interaction with the developer, which can also affect mechanical integrity. Furthermore, this compound has been used to regulate cross-linking reactions in certain epoxide-based photoresists, which can lead to improvements in pattern shape and integrity researchgate.net. Thus, by controlling the chemical reactions that determine the final mechanical properties of the photoresist, this compound plays an indirect but vital role in mitigating pattern collapse.

Advanced Photoresist Architectures

To overcome the limitations of simple physical blends of PAGs and polymers, advanced photoresist architectures have been developed. These designs aim to improve the performance and reliability of the lithographic process by controlling the distribution and behavior of the photoacid generator.

Polymer-Bound Photoacid Generators (PAGs) for Uniform Distribution

A significant advancement in resist design is the covalent bonding of the photoacid generator directly to the polymer backbone, creating a polymer-bound PAG (PB-PAG). This approach addresses a key challenge associated with conventional chemically amplified resists, where the PAG is simply blended with the polymer resin. In such blends, issues like phase separation and non-uniform PAG distribution can occur, leading to localized variations in acid concentration and subsequent defects in the final pattern researchgate.net.

By incorporating the this compound moiety into the polymer structure, a more homogeneous distribution of the PAG is ensured throughout the resist film spiedigitallibrary.org. A successful example of this approach is the synthesis of an acrylic monomer, triphenylsulfonium salt methyl methacrylate (TPSMA), which contains this compound. This monomer can then be copolymerized with other standard resist monomers, such as methyl methacrylate (MMA), to form a polymer like poly(MMA-co-TPSMA) (PMT) ingentaconnect.comnih.gov.

This covalent attachment prevents the PAG from migrating or aggregating within the film, both before and after exposure. The uniform distribution of the PAG leads to a more uniform generation of acid upon exposure, which is critical for achieving high resolution and low line edge roughness spiedigitallibrary.orgresearchgate.net. Furthermore, binding the PAG to the polymer can help to mitigate acid diffusion during the post-exposure bake step, further enhancing pattern fidelity researcher.liferesearchgate.net. This architecture represents a sophisticated method for controlling the fundamental components of the photoresist at the molecular level to achieve superior lithographic performance.

Blending with Photodecomposable Nucleophiles (PDNs) for Cross-Linking Control

To enhance the resolution and reduce line-edge roughness (LER) in negative-tone resists, this compound can be blended with photodecomposable nucleophiles (PDNs). In unexposed regions of the resist, the PDN acts as a strong nucleophile, effectively terminating the acid-catalyzed cross-linking chain propagation. Upon exposure to light, the PDN is designed to decompose into a less nucleophilic or even a chain-transfer agent, allowing the cross-linking reaction to proceed efficiently in the exposed areas. spiedigitallibrary.org

This strategy provides a high degree of control over the cross-linking process. In one implementation, this compound (TPS-Tf), which has a more nucleophilic triflate anion, is blended with a PAG that has a non-nucleophilic anion, such as triphenylsulfonium hexafluoroantimonate (TPS-SbF6). The TPS-Tf acts as the PDN. The addition of a small percentage of TPS-Tf to an epoxide-based resist formulation has been shown to improve the ultimate resolution by 5-10 nm and reduce LER. spiedigitallibrary.org

Table 1: Effect of PDN (TPS-Tf) Blending on Resist Performance

| Parameter | Baseline Resist (TPS-SbF6) | Resist with TPS-Tf Blend |

|---|---|---|

| Ultimate Resolution | Standard | Improved by 5-10 nm |

Additives for Modulation of Cross-Linking Rate and Extent

The rate and extent of cross-linking in chemically amplified resists can be modulated by introducing various additives. These additives are crucial for optimizing the lithographic performance of the resist. In epoxide-based negative-tone resists, which rely on cationic polymerization for cross-linking, the addition of molecules containing phenolic hydroxyl (OH) groups can slow down the extent of cross-linking. spiedigitallibrary.org This is achieved by introducing an alternative reaction pathway and often increasing the glass transition temperature of the resist resin. spiedigitallibrary.org

Another approach involves the use of strong nucleophiles, such as triphenylphosphine, which function as chain termination agents. spiedigitallibrary.org These additives effectively halt the polymerization process, leading to improved resolution and reduced LER in the final patterned resist. spiedigitallibrary.org

Photoacid Diffusion and Distribution in Resist Films

The behavior of the photoacid generated from this compound within the resist film is a critical factor influencing the final pattern fidelity. The diffusion and distribution of the acid molecules directly impact resolution, sensitivity, and line-edge roughness.

Measurement of Photoacid Diffusivity (e.g., using Impedance Spectroscopy)

Electrochemical impedance spectroscopy (EIS) has been explored as a technique to measure photoacid behavior. This method can detect changes in the local proton concentration at the electrode-electrolyte interface upon illumination. escholarship.org Studies on model photoacids have shown a significant decrease in low-frequency impedance under continuous illumination, which is attributed to the generation of protons. escholarship.org This technique offers a potential pathway to quantify the steady-state concentration of solvated protons generated from PAGs like this compound.

Table 2: Conceptual Application of EIS for Photoacid Diffusivity

| Condition | Impedance Measurement | Interpretation |

|---|---|---|

| Dark | High low-frequency impedance | Baseline proton concentration |

Influence of Photoacid Generator Distribution on Resist Behavior

The initial distribution of the photoacid generator within the resist film plays a significant role in the subsequent lithographic performance. A uniform distribution is generally desired to ensure consistent acid generation and, consequently, uniform deprotection or cross-linking reactions.

Impact of Environmental Factors on Photoacid Diffusion (e.g., Humidity)

Environmental conditions, particularly humidity, can have a notable impact on the diffusion of the photoacid within the resist film. The presence of water molecules can facilitate proton transport, thereby increasing the diffusion coefficient of the acid. This can lead to a loss of resolution as the acid diffuses from the exposed to the unexposed regions of the resist, causing "acid blur." The extent of this effect is dependent on the specific chemistry of the resist and the photoacid.

Catalytic Applications in Organic Synthesis

Lewis Acid Catalysis

Triphenylsulfonium (B1202918) triflate is recognized for its strong Lewis acidic character, which allows it to catalyze a variety of organic reactions. This acidity is leveraged to activate substrates and promote bond formation. While its application as a photoacid generator is well-established, its use as a thermal Lewis acid catalyst is also noted in specific synthetic contexts.

Carbon-Carbon (C-C) Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Triphenylsulfonium triflate has been identified as a catalyst capable of promoting C-C bond formation, leveraging its Lewis acidity to activate reactants. However, detailed studies focusing solely on its thermal catalytic activity for specific C-C bond-forming reactions like the Friedel-Crafts or Diels-Alder reactions are not extensively documented in readily available literature, which often focuses on metal triflates or triflic acid itself for these transformations.

Cyclization Reactions

Lewis acids are pivotal in promoting cyclization reactions to form various ring structures. This compound can serve as a catalyst in such transformations, initiating cationic processes that lead to the formation of cyclic compounds. Its utility has been noted in promoting the cyclization of diverse organic precursors to yield specific ring structures. For instance, acid-catalyzed cyclizations of polyenes, such as terpenes, are fundamental transformations that often rely on strong acid catalysts to initiate the cascade. While specific examples detailing this compound as the sole catalyst are not prevalent, the principle of using strong acid catalysts for these reactions is well-established.

Alkylation Reactions

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are frequently catalyzed by Lewis acids. This compound can act as a catalyst in these reactions, facilitating the introduction of alkyl moieties onto various organic substrates. The Lewis acidic nature of the triphenylsulfonium cation can activate alkylating agents, making them more susceptible to nucleophilic attack. This catalytic role is particularly relevant in reactions such as the Friedel-Crafts alkylation, where a strong acid catalyst is required to generate the carbocationic intermediate.

Arylation Reactions

This compound serves as an effective arylation reagent, providing a phenyl group for the formation of new carbon-heteroatom bonds. These reactions are particularly valuable as they proceed under transition-metal-free conditions, offering an alternative to common palladium- or copper-catalyzed cross-coupling methods.

O-Arylation of Alcohols and Phenols

A mild and efficient protocol for the O-arylation of a wide range of alcohols and phenols using triarylsulfonium triflates has been developed. This transition-metal-free method allows for the formation of aromatic ethers in moderate to excellent yields. The reaction proceeds in the presence of a base, such as cesium hydroxide (B78521) (CsOH), and demonstrates good functional group tolerance.

The scope of the reaction includes primary, secondary, and tertiary alcohols, as well as phenols bearing both electron-donating and electron-withdrawing substituents. The reaction is typically conducted at temperatures between 50 °C and 80 °C. Mechanistic studies suggest that the reaction proceeds via the nucleophilic attack of the in situ generated alkoxy or phenoxy anions on the triphenylsulfonium cation.

Below is a table summarizing the O-phenylation of various alcohols and phenols with this compound.

Table 1: Examples of O-Phenylation of Alcohols and Phenols using this compound.

N-Arylation of Amines

This compound is also utilized for the N-arylation of both aliphatic and aromatic amines in a transition-metal-free process. The reaction, typically mediated by a strong base like potassium tert-butoxide (tBuOK) or potassium hydroxide (KOH), yields mono-N-arylated products in good to high yields.

The reaction conditions are generally mild, with temperatures around 80 °C. The choice of base and the molar ratios of the reactants are crucial for controlling the selectivity between mono- and di-arylation of primary amines. An excess of the sulfonium (B1226848) salt and base can lead to the formation of bis(N-phenyl) products. This methodology has been successfully applied to the synthesis of N-phenyl amino acid derivatives. Mechanistic investigations, including deuterium (B1214612) labeling studies, suggest that for certain substrates, the reaction may proceed through an aryne intermediate.

The table below presents the results for the N-phenylation of various amines.

Table 2: Examples of N-Phenylation of Amines using this compound.

Role in Esterification Reactions

While metal triflate salts, such as Scandium triflate, are well-documented as effective Lewis acid catalysts for esterification and transesterification reactions, the specific use of this compound for this purpose is not extensively reported in scientific literature. organic-chemistry.org The catalytic activity of metal triflates in esterification typically involves the activation of the carboxylic acid or ester by the metal cation. In the case of this compound, its catalytic action is primarily predicated on the generation of Brønsted acid upon photolysis, rather than Lewis acid catalysis by the sulfonium cation itself. Therefore, its application would be in photo-initiated acid-catalyzed esterifications. Other related compounds, such as diphenylammonium triflate, have been shown to efficiently catalyze esterification between equimolar amounts of carboxylic acids and alcohols. researchgate.net

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

The incorporation of triphenylsulfonium (B1202918) triflate into the active layers of polymer-based OLEDs has been shown to significantly improve their operational characteristics. researchgate.netsoton.ac.ukresearcher.life It can be blended with conjugated polymers to enhance luminescence and reduce the operating voltage of these devices. chemicalbook.com

The presence of triphenylsulfonium triflate in the emitting layer of polymer-based OLEDs substantially influences the charge injection characteristics of the diode. researchgate.netsoton.ac.ukresearcher.life Research on blue-emitting poly[2-(6-cyano-6-methyl-heptyloxy)-1,4-phenylene] (CN-PPP) based OLEDs demonstrated that the inclusion of this all-organic salt improves both the injection and transport of charge carriers. researchgate.netsoton.ac.uk

The mechanism for this improvement is twofold. Firstly, the displacement of the triflate anion affects the energetics at the polymer/anode interface, which in turn facilitates the injection of holes. researchgate.netsoton.ac.ukresearcher.life Secondly, the triphenylsulfonium cations serve as electron transporting sites within the polymer matrix. researchgate.netsoton.ac.ukresearcher.life This dual function leads to a more balanced charge injection and a higher recombination rate. rsc.org

The tangible benefits of this are a significant reduction in the turn-on voltage of the OLEDs, often to half of their initial value, and an increased luminance at low operating voltages. researchgate.netsoton.ac.ukresearcher.life Blending this compound with polyfluorene-co-benzothiadiazole (F8BT) in PLEDs also results in a lower turn-on voltage, increased luminous efficiency, and higher peak luminance values. rsc.org

| Conjugated Polymer | Key Improvement with this compound | Observed Effect |

|---|---|---|

| Poly[2-(6-cyano-6-methyl-heptyloxy)-1,4-phenylene] (CN-PPP) | Improved charge injection and transport | Turn-on voltage reduced to half; increased luminance at low voltage. researchgate.netsoton.ac.uk |

| Polyfluorene-co-benzothiadiazole (F8BT) | Facilitated hole injection | Lower turn-on voltage, increased luminous efficiency, and higher peak luminance. rsc.org |

A notable phenomenon observed when this compound is blended with conjugated polymers is the generation of simultaneous dual emission. researchgate.netsoton.ac.ukresearcher.life This emission originates from both the polymer exciton (B1674681) and an electroplex. researchgate.netsoton.ac.uk An electroplex is an excited-state complex formed between an electron donor and an electron acceptor.

The formation of the electroplex is attributed to the large energetic mismatch between the polymer and the triphenylsulfonium salt, as well as the polarity induced by the ions. researchgate.netsoton.ac.ukresearcher.life This electroplex is proposed to form at the interfaces between the triphenylsulfonium salt and the polymer within the bulk of the material. researchgate.netsoton.ac.ukresearcher.life This phenomenon demonstrates that triphenylsulfonium salts are an attractive class of materials for modifying the electrical and emissive characteristics of conjugated polymers. researchgate.netsoton.ac.ukresearcher.life

Electrolyte Development and Doping

In the broader field of organic electronics, doping is a critical process for tailoring the electrical properties of semiconductors. arxiv.org this compound and similar organic salts show potential as p-type dopants. jos.ac.cntcichemicals.com P-doping introduces holes into the semiconductor, increasing its conductivity. While direct research on this compound in electrolyte development is specific, the principles of doping organic semiconductors are relevant to the charge transport layers in various devices, including solid-state batteries. programmaster.org The development of dopants that are soluble and effective for a wide range of organic semiconductors is an ongoing area of research. nsf.gov

Perovskite Solar Cells

This compound has been successfully utilized as an additive to enhance the performance and stability of perovskite solar cells. bwise.krresearcher.life

When incorporated into the lead(II) iodide (PbI₂) precursor solution for a two-step fabrication process, this compound (TPST) helps in preparing a less-defective perovskite film. bwise.krbwise.kr The bulky and hydrophobic phenyl rings and the polar triflate moiety of TPST induce structural alterations in the PbI₂ layered structure. bwise.krresearchgate.net

The large size of TPST causes localized alterations in the PbI₂ structure, leading to a more discontinuous and coarser surface with more pinholes. bwise.kr This altered morphology facilitates a more efficient reaction between the organic and inorganic components during perovskite formation. bwise.kr The result is the production of thick perovskite films with enlarged grains and reduced PbI₂ residuals. bwise.krresearcher.life

Furthermore, TPST plays a role in passivating defects within the bulk of the perovskite film. bwise.krresearcher.life The triphenylsulfonium cation shows favorable binding with cation defect sites, while the triflate anion is preferred at the anion defect sites. bwise.kr This defect passivation, by enhancing the binding energy with defects like iodine vacancies and undercoordinated Pb²⁺, helps to inhibit non-radiative recombination in the perovskite film. bwise.kr

The hydrophobic nature of the TPST additive also contributes to enhanced moisture stability of the perovskite film. bwise.kr Perovskite solar cells fabricated with the TPST additive have demonstrated significantly improved power conversion efficiencies (PCE) and stability. bwise.kr

| Device Parameter | Value (with TPST) | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 23.88% | bwise.kr |

| Open-circuit Voltage (Voc) | 1.19 V | bwise.kr |

| Short-circuit Current Density (Jsc) | 24.44 mA/cm² | bwise.kr |

| Fill Factor (FF) | 81.91% | bwise.kr |

| Stability | Retained 90% of initial PCE for 1500 h under 20-30% RH | bwise.kr |

Computational and Spectroscopic Investigations

Theoretical Modeling of Photochemical and Reaction Processes

Theoretical modeling plays a crucial role in understanding the complex photochemical and reaction processes that Triphenylsulfonium (B1202918) triflate (TPS-Tf) undergoes, particularly in its function as a photoacid generator (PAG) in photolithography. Computational methods provide insights into reaction energetics, mechanisms, and the spatial distribution of molecules, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. In the context of TPS-Tf, DFT calculations are instrumental in elucidating the mechanisms of photoacid generation and the associated reaction energies.

Upon exposure to deep ultraviolet (DUV) radiation, the triphenylsulfonium cation is excited, leading to the cleavage of a sulfur-carbon (S-C) bond. This is considered the primary photochemical event. DFT studies have shown that the direct photolysis of triphenylsulfonium salts can proceed from the singlet excited state, resulting in a predominant heterolytic cleavage, although some degree of homolytic cleavage also occurs.

The photolysis of a triphenylsulfonium-based PAG, leading to homolysis bond cleavage, has been calculated to have a reaction energy of 83 kcal/mol. The photodecomposition can follow two main pathways: an "in-cage" fragmentation-recombination mechanism and a "cage-escape" reaction. In the former, the fragments of the cation recombine within the solvent cage to form products like 2-, 3-, and 4-phenylthiobiphenyl. In the latter, the fragments diffuse out of the cage and react with other species, leading to the formation of diphenylsulfide and, crucially, the generation of the Brønsted acid (triflic acid). Both pathways contribute to acid production. The ratio of in-cage to cage-escape products is influenced by the viscosity of the medium, with in-cage products being favored in more viscous environments like polymer films.

Table 1: Calculated Reaction Energy for a Key Photochemical Process of a Triphenylsulfonium-based Photoacid Generator

| Photochemical Process | Calculated Reaction Energy (kcal/mol) | Computational Method |

| Homolysis Bond Cleavage | 83 | DFT |

Note: This data is for a representative triphenylsulfonium-based PAG and provides an insight into the energetics of the bond cleavage process.

Atomistic and coarse-grained molecular dynamics (MD) simulations are employed to study the spatial distribution and potential aggregation of TPS-Tf within a polymer matrix, which is critical for understanding performance in photoresist applications. These simulations model the interactions between the PAG molecules and the polymer chains, providing a picture of the molecular landscape.

In chemically amplified photoresists, the homogeneity of the PAG distribution can significantly impact the final patterned feature. MD simulations have been used to investigate the formation of PAG clusters. For instance, simulations have shown the presence of short string-like salt clusters and larger globular clusters depending on the polymer matrix and the PAG loading. These molecular inhomogeneities can be a source of line-edge roughness in the final lithographic pattern.

Coarse-grained molecular dynamics (CGMD) simulations, which group atoms into larger beads to reduce computational cost, are particularly useful for studying larger-scale phenomena such as the diffusion of molecules within the photoresist. These simulations can model how the cross-linking of the polymer matrix upon exposure affects the distribution and mobility of the generated acid, which in turn influences the deprotection reaction and the final pattern definition. By simulating the interactions between the polymer, the PAG, and the developer solvent, MD can help in designing photoresist formulations with improved performance.

The electronic properties of TPS-Tf, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its function as a photoacid generator. The HOMO-LUMO energy gap determines the energy required for electronic excitation, which is the initial step in the photochemical reaction.

The HOMO is the highest energy orbital containing electrons, and its energy level relates to the molecule's ability to donate an electron. The LUMO is the lowest energy orbital that is empty, and its energy level corresponds to the molecule's ability to accept an electron. In the context of a chemical reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is often key.

For TPS-Tf, the absorption of a photon promotes an electron from the HOMO to the LUMO, creating an excited state. This excited state is unstable and leads to the bond cleavage and subsequent acid generation. The HOMO and LUMO energy levels, and thus the energy gap, can be calculated using quantum chemical methods like DFT. These calculations are crucial for predicting the absorption wavelength of the PAG and for understanding its electronic behavior. For triphenylamine-based molecules, it has been shown that the HOMO and LUMO energies can be tuned by modifying the chemical structure, for example, by adding different functional groups. This allows for the rational design of PAGs with specific absorption characteristics tailored for different lithographic light sources.

Table 2: Representative Frontier Molecular Orbital Energy Concepts

| Molecular Orbital | Description | Significance for Triphenylsulfonium Triflate |

| HOMO | Highest Occupied Molecular Orbital | Relates to the energy level of the electrons that will be excited by UV light. |

| LUMO | Lowest Unoccupied Molecular Orbital | The orbital to which an electron is promoted upon photoexcitation, initiating the photochemical reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the wavelength of light the molecule will absorb to become excited. |

Spectroscopic Characterization of Acid Generation and Interactions

Spectroscopic techniques are indispensable for the experimental investigation of TPS-Tf, providing direct information about its electronic structure, the generation of acid upon exposure, and the resulting chemical changes.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the local electronic and geometric structure of atoms in a molecule. XAS is sensitive to the oxidation state and coordination environment of the absorbing atom, making it a valuable tool for studying chemical reactions.

While specific XAS studies on the post-exposure chemical structure of this compound are not widely reported in the provided search results, the technique holds significant potential for this application. By tuning the X-ray energy to the absorption edge of sulfur or other constituent elements, one could, in principle, monitor the changes in the chemical state of the PAG during and after exposure. For instance, changes in the X-ray Absorption Near Edge Structure (XANES) region of the sulfur K-edge spectrum could provide information on the transformation of the sulfonium (B1226848) cation into other sulfur-containing photoproducts. This would allow for an in-situ analysis of the photolytic mechanism and the identification of the resulting species. The technique is applicable to both crystalline and amorphous materials, which is a significant advantage for studying photoresists.

Negative Ion Photoelectron Spectroscopy (NIPES) is an experimental technique used to study the electronic structure of negative ions. In a NIPES experiment, a beam of mass-selected anions is irradiated with a laser of a known photon energy, and the kinetic energy of the detached electrons is measured. This provides information about the electron binding energies of the anion, which are directly related to its electronic stability.

The electronic stability of the triflate anion (CF₃SO₃⁻, or TF⁻) is a crucial factor in its role as the counter-ion in TPS-Tf. A highly stable anion is less likely to participate in unwanted side reactions and ensures that the photogenerated proton is readily available to catalyze the deprotection reaction in the photoresist.

A study investigating prototypical PAG anions reported the gas-phase proton affinity of the triflate anion to be 303.2 kcal/mol. Proton affinity is a measure of the basicity of an anion in the gas phase; a lower proton affinity indicates a stronger corresponding acid. This value underscores the very high acidity of triflic acid and the high electronic stability of the triflate anion. NIPES can also be used to determine the vertical detachment energy (VDE) of an anion, which is the energy required to remove an electron from the anion without changing its geometry. This provides a direct measure of the anion's electronic stability.

Table 3: Gas-Phase Proton Affinity of the Triflate Anion

| Anion | Chemical Formula | Gas-Phase Proton Affinity (kcal/mol) |

| Triflate | CF₃SO₃⁻ | 303.2 |

This value indicates the high electronic stability of the triflate anion.

UV-Visible Absorption Spectroscopy of Photoacid Generators

This compound is classified as a photoacid generator (PAG), a class of compounds that generate a strong acid upon exposure to light. The optical properties of these PAGs are critical for their application, particularly in photolithography. UV-Visible absorption spectroscopy is a fundamental technique used to characterize the wavelengths of light that a PAG absorbs to initiate the photochemical reaction.